REACTION_CXSMILES
|
[N:1]#[C:2][NH2:3].[C:4]12([C:14](Cl)=[O:15])[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)[CH2:5]1)[CH2:11]2>[OH-].[Na+].CCOCC>[C:4]12([C:14]([NH:1][C:2]#[N:3])=[O:15])[CH2:11][CH:10]3[CH2:9][CH:8]([CH2:7][CH:6]([CH2:12]3)[CH2:5]1)[CH2:13]2 |f:2.3|
|
Name
|
|
Quantity
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2.52 g
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
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Name
|
|
Quantity
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24 mL
|
Type
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solvent
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ether
|
Type
|
TEMPERATURE
|
Details
|
the aqueous layer was cooled in ice bath
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid was filtered
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Type
|
WASH
|
Details
|
washed with water, later hexanes
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)NC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |